1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.
Analyse Chemischer Reaktionen
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C7H14N6 |
---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
InChI-Schlüssel |
YOUJHLUQABOMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NNC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.